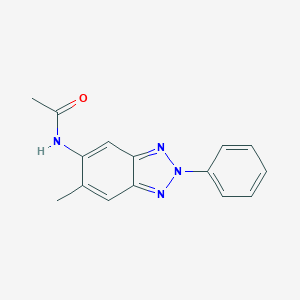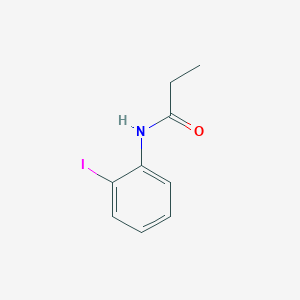![molecular formula C15H16ClNO2S B253192 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide, also known as CETSA ligand, is a chemical compound that has gained significant attention in scientific research. It is a small molecule that can selectively bind to target proteins, allowing for the detection of protein-ligand interactions in cells and tissues.
作用機序
2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand works by selectively binding to target proteins in cells and tissues. This binding stabilizes the target proteins, allowing them to be detected and quantified using mass spectrometry. The binding of 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand to target proteins is dependent on the temperature, with binding occurring at higher temperatures and dissociation occurring at lower temperatures.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand has no known biochemical or physiological effects on cells or tissues. It is a small molecule that selectively binds to target proteins without interfering with their normal function.
実験室実験の利点と制限
One of the main advantages of 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand is its ability to selectively bind to target proteins, allowing for the detection of protein-ligand interactions in cells and tissues. It is also a relatively simple and cost-effective method for studying protein-ligand interactions. However, there are some limitations to using 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand in lab experiments. The binding of 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand to target proteins is temperature-dependent, which can be a challenge to control in experiments. Additionally, 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand may not bind to all target proteins, which can limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand. One area of interest is the development of new ligands that can selectively bind to a wider range of target proteins. Another area of interest is the use of 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand in combination with other methods, such as CRISPR-Cas9 gene editing, to study the function of target proteins in cells and tissues. Additionally, 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand could be used to study the effects of drugs on target proteins in vivo, which could aid in the development of new therapeutics.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand involves a series of chemical reactions. The starting material is 2,4-dichloro-5-methylphenol, which is reacted with potassium carbonate and methyl iodide to form 2,4-dichloro-5-methylphenyl methyl ether. This intermediate is then reacted with 2-thiophen-2-ylethylamine and acetic anhydride to yield 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand has a wide range of scientific research applications, particularly in the field of drug discovery. It can be used to identify target proteins of small molecules, which can aid in the development of new drugs. 2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide ligand can also be used to study protein-ligand interactions in cells and tissues, which can provide valuable insights into the mechanisms of drug action.
特性
製品名 |
2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide |
|---|---|
分子式 |
C15H16ClNO2S |
分子量 |
309.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11-9-12(16)4-5-14(11)19-10-15(18)17-7-6-13-3-2-8-20-13/h2-5,8-9H,6-7,10H2,1H3,(H,17,18) |
InChIキー |
IVWULSQTVATBFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=CC=CS2 |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)


![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253116.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)


![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)